(3-Chloro-5-fluoropyridin-2-yl)methanamine
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Overview
Description
(3-Chloro-5-fluoropyridin-2-yl)methanamine: is a chemical compound that belongs to the class of halogenated pyridines It is characterized by the presence of chlorine and fluorine atoms attached to a pyridine ring, along with a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-chloro-5-fluoropyridine with formaldehyde and ammonia under controlled conditions to yield the desired product .
Industrial Production Methods: In industrial settings, the production of (3-Chloro-5-fluoropyridin-2-yl)methanamine may involve large-scale halogenation reactions followed by amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific reaction temperatures and pressures are crucial in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions: (3-Chloro-5-fluoropyridin-2-yl)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Chemistry: In chemistry, (3-Chloro-5-fluoropyridin-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. It is valuable in the development of new pharmaceuticals and agrochemicals due to its reactivity and versatility .
Biology and Medicine: In biological and medical research, this compound is studied for its potential therapeutic properties. It may serve as a precursor for the synthesis of drugs targeting specific biological pathways. Its halogenated structure is of interest for the development of new antimicrobial and anticancer agents .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various manufacturing processes .
Mechanism of Action
The mechanism of action of (3-Chloro-5-fluoropyridin-2-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of halogen atoms enhances its binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
- (3-Chloro-2-fluorophenyl)methanamine
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- (3-Chloro-5-fluoropyridin-2-yl)methanamine hydrochloride
Comparison: Compared to similar compounds, this compound is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical properties, making it more suitable for certain applications. For example, the presence of both chlorine and fluorine atoms can enhance its reactivity and binding affinity in biological systems .
Properties
IUPAC Name |
(3-chloro-5-fluoropyridin-2-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2/c7-5-1-4(8)3-10-6(5)2-9/h1,3H,2,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJMCACONZERJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CN)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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